![molecular formula C16H11ClO3S B2367428 Naphthalen-2-yl 4-chlorobenzenesulfonate CAS No. 56059-50-8](/img/structure/B2367428.png)
Naphthalen-2-yl 4-chlorobenzenesulfonate
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Overview
Description
Scientific Research Applications
Naphthalen-2-yl 4-chlorobenzenesulfonate has been widely used in scientific research as a versatile reagent. It is commonly used in organic synthesis as a mild and efficient acylating agent. It can also be used for the preparation of sulfonamide derivatives, which have important biological activities. In addition, this compound has been used in bioconjugation reactions to modify proteins, peptides, and nucleic acids. It has also been used in materials science to prepare functionalized surfaces and nanoparticles.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound has been used in iron-catalyzed cross-coupling reactions . This suggests that it may interact with its targets through similar mechanisms, potentially leading to changes at the molecular level.
Biochemical Pathways
Related compounds have been shown to play a role in various biochemical pathways .
Result of Action
It’s known that similar compounds can have various biological effects .
Advantages and Limitations for Lab Experiments
Naphthalen-2-yl 4-chlorobenzenesulfonate has several advantages for lab experiments. It is a mild and efficient acylating agent that does not require harsh conditions or strong bases. It is also a versatile reagent that can be used in a wide range of applications. However, this compound has some limitations. It is a moisture-sensitive reagent that requires careful handling and storage. It can also be toxic and irritating to the skin and eyes.
Future Directions
For the use of Naphthalen-2-yl 4-chlorobenzenesulfonate in scientific research include the development of new sulfonamide derivatives, the preparation of functionalized surfaces and nanoparticles, and the use of this compound in targeted drug delivery systems.
Synthesis Methods
Naphthalen-2-yl 4-chlorobenzenesulfonate is synthesized by reacting naphthalene-2-amine with chlorosulfonic acid and then reacting the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is a white to off-white crystalline solid that is soluble in organic solvents such as DMF, DMSO, and THF.
Biochemical Analysis
Biochemical Properties
Naphthalene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Naphthalen-2-yl 4-chlorobenzenesulfonate is not well-defined. It is known that naphthalene derivatives can participate in cross-coupling reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound need further exploration.
Dosage Effects in Animal Models
Toxicity studies of related compounds suggest that the effects of this compound may vary with dosage .
properties
IUPAC Name |
naphthalen-2-yl 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHTDDOCXBYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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